ethyl 1-butyl-2-methyl-5-[(phenylacetyl)oxy]-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, 2-picolylamine, and phenylacetyl chloride . The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
- 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE
Uniqueness
ETHYL 1-BUTYL-2-METHYL-5-[(2-PHENYLACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C28H29NO4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 1-butyl-2-methyl-5-(2-phenylacetyl)oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C28H29NO4/c1-4-6-16-29-19(3)26(28(31)32-5-2)23-18-24(21-14-10-11-15-22(21)27(23)29)33-25(30)17-20-12-8-7-9-13-20/h7-15,18H,4-6,16-17H2,1-3H3 |
InChI Key |
CRRZZUYXWUJTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)CC4=CC=CC=C4)C(=O)OCC)C |
Origin of Product |
United States |
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